molecular formula C19H19ClN2O4 B11455342 1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B11455342
M. Wt: 374.8 g/mol
InChI Key: VYKGTFIEQYUYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, ethylamine, and 6,7-dimethoxyquinazoline.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade solvents and catalysts, and implementation of purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes involved in disease pathways.

    Modulate Receptors: Interact with cellular receptors to modulate their activity.

    Affect Cellular Processes: Influence various cellular processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-3-ethylquinazoline-2,4(1H,3H)-dione: Lacks the methoxy groups at positions 6 and 7.

    1-(4-chlorobenzyl)-3-methyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione: Has a methyl group instead of an ethyl group at position 3.

Uniqueness

1-(4-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is unique due to the presence of both ethyl and methoxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

Molecular Formula

C19H19ClN2O4

Molecular Weight

374.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyquinazoline-2,4-dione

InChI

InChI=1S/C19H19ClN2O4/c1-4-21-18(23)14-9-16(25-2)17(26-3)10-15(14)22(19(21)24)11-12-5-7-13(20)8-6-12/h5-10H,4,11H2,1-3H3

InChI Key

VYKGTFIEQYUYGK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC3=CC=C(C=C3)Cl)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.